molecular formula C18H25NO13 B014058 4-nitrophenyl-beta-D-cellobioside CAS No. 3482-57-3

4-nitrophenyl-beta-D-cellobioside

Cat. No.: B014058
CAS No.: 3482-57-3
M. Wt: 463.4 g/mol
InChI Key: IAYJZWFYUSNIPN-KFRZSCGFSA-N
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Description

4-Nitrophenyl beta-D-cellobioside is a chromogenic substrate commonly used for the detection of cellulase activity. It is a cellotriose analog, meaning it mimics the structure of cellotriose, a trisaccharide. The compound is hydrolyzed by exoglucanase, endoglucanase, and beta-glucosidase to form 4-nitrophenol, which is a yellow compound that can be easily detected .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrophenyl beta-D-cellobioside typically involves the glycosylation of 4-nitrophenol with cellobiose. This reaction is catalyzed by glycosyltransferases or chemical catalysts under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent system, and the product is purified through crystallization or chromatography .

Industrial Production Methods: Industrial production of 4-Nitrophenyl beta-D-cellobioside follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is then subjected to rigorous quality control measures to ensure it meets industry standards .

Chemical Reactions Analysis

Types of Reactions: 4-Nitrophenyl beta-D-cellobioside primarily undergoes hydrolysis reactions. It is hydrolyzed by cellulases, including exoglucanase, endoglucanase, and beta-glucosidase, to produce 4-nitrophenol and cellobiose .

Common Reagents and Conditions: The hydrolysis of 4-Nitrophenyl beta-D-cellobioside is typically carried out in aqueous solutions at optimal pH and temperature conditions for the specific cellulase enzyme being used. Common reagents include buffer solutions to maintain pH and cellulase enzymes .

Major Products: The major product of the hydrolysis reaction is 4-nitrophenol, which is a yellow compound that can be detected spectrophotometrically. Cellobiose is also produced as a byproduct .

Mechanism of Action

The mechanism of action of 4-Nitrophenyl beta-D-cellobioside involves its hydrolysis by cellulase enzymes. The enzymes bind to the compound and catalyze the cleavage of the glycosidic bond, resulting in the formation of 4-nitrophenol and cellobiose. The molecular targets are the glycosidic bonds within the compound, and the pathways involved include the enzymatic hydrolysis of cellulose .

Comparison with Similar Compounds

Comparison: 4-Nitrophenyl beta-D-cellobioside is unique in its structure as a cellotriose analog, making it particularly useful for studying cellulase activity. Other similar compounds, such as 4-Nitrophenyl beta-D-glucopyranoside and 4-Nitrophenyl alpha-D-glucopyranoside, are used to study different glycosidases. The specificity of 4-Nitrophenyl beta-D-cellobioside for cellulase enzymes sets it apart from these other substrates .

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO13/c20-5-9-11(22)12(23)14(25)18(30-9)32-16-10(6-21)31-17(15(26)13(16)24)29-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11-,12+,13-,14-,15-,16-,17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYJZWFYUSNIPN-KFRZSCGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3482-57-3
Record name 4-Nitrophenyl beta-cellobioside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003482573
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Customer
Q & A

Q1: How does 4-Nitrophenyl β-D-cellobioside help characterize cellulases?

A: 4-Nitrophenyl β-D-cellobioside acts as a chromogenic substrate for certain cellulases. When cleaved by an enzyme, it releases 4-nitrophenol, a yellow compound that can be easily quantified by measuring its absorbance at 405 nm using a spectrophotometer. This allows researchers to assess the activity of cellulases and investigate their substrate specificity. Notably, the research articles highlight that some acid cellulases, like the one isolated from Bacillus sp. KSM-330 [], exhibit minimal activity towards 4-Nitrophenyl β-D-cellobioside, suggesting a preference for longer cellulose chains.

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